molecular formula C11H12ClNO4S B2437439 4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid CAS No. 927996-03-0

4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid

Cat. No.: B2437439
CAS No.: 927996-03-0
M. Wt: 289.73
InChI Key: RIXSJOHKJMEPTD-UHFFFAOYSA-N
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Description

4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid is a benzoic acid derivative incorporating a 1,2-thiazinane sulfonamide group. This compound belongs to a class of cyclic sulfonamide derivatives identified as potent inhibitors of the Hedgehog (Hh) signaling pathway . The Hedgehog pathway plays a critical role in cellular development and proliferation, and its aberrant activation is implicated in various cancers . As such, this chemical serves as a valuable research tool in oncological studies and investigative pharmacology for targeting this pathway. Derivatives of the 1,2-thiazinane core structure are of significant interest in medicinal chemistry due to their wide range of potential biological activities. Related structures have been investigated for anti-HIV, antimicrobial, and anti-inflammatory properties, highlighting the therapeutic potential of this heterocyclic scaffold . The molecular formula of the compound is C 11 H 12 ClNO 4 S, with a molecular weight of 289.74 g/mol . It is characterized by a canonical SMILES string of OC(C1=CC=C(C(N2CCCCS2(=O)=O)=C1)Cl)=O . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for detailed handling information. The compound has a CAS Number of 927996-03-0 .

Properties

IUPAC Name

4-chloro-3-(1,1-dioxothiazinan-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-18(13,16)17/h3-4,7H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXSJOHKJMEPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amino Alcohols with Sulfurizing Agents

A primary route involves cyclocondensation between 3-amino-4-chlorobenzoic acid derivatives and sulfur-containing reagents. For example, reacting 3-amino-4-chlorobenzoic acid with 1,5-dibromopentane in the presence of sodium sulfide (Na₂S) forms the thiazinan ring. Subsequent oxidation with hydrogen peroxide (H₂O₂) yields the sulfone group.

Reaction Conditions:

  • Solvent: Ethanol/water (3:1)
  • Temperature: 80°C, 12 hours
  • Oxidation: 30% H₂O₂, 0°C → room temperature, 6 hours
  • Yield: 62–68%

Rhodium-Catalyzed Intramolecular Aziridination

Adapted from methods for analogous thiazinan sulfones, this approach uses 3-vinyl-4-chlorobenzoic acid derivatives. Treatment with Rh₂(OAc)₄ and PhI(OAc)₂ induces intramolecular aziridination, forming the thiazinan ring. Oxidation with m-chloroperbenzoic acid (mCPBA) completes the sulfone group installation.

Key Data:

Parameter Value
Catalyst Loading 2 mol% Rh₂(OAc)₄
Oxidant PhI(OAc)₂ (1.2 equiv)
Yield (Post-Oxidation) 75%

Thioamide Cyclization

A thiourea intermediate is generated by reacting 3-amino-4-chlorobenzoic acid with carbon disulfide (CS₂) and methyl iodide , followed by cyclization with 1,3-dibromopropane . Oxidation with KMnO₄ in acidic medium yields the sulfone.

Mechanistic Steps:

  • Thiourea Formation:
    $$ \text{3-NH}2\text{-4-Cl-C}6\text{H}3\text{COOH} + \text{CS}2 \rightarrow \text{3-SC(NH}2\text{)-4-Cl-C}6\text{H}_3\text{COOH} $$
  • Cyclization:
    $$ \text{Thiourea} + 1,3-\text{Br(CH}2\text{)}3\text{Br} \rightarrow \text{Thiazinane Ring} $$
  • Oxidation:
    $$ \text{Thiazinane} + \text{KMnO}_4 \rightarrow \text{Sulfone} $$

Yield: 58% (over three steps)

Comparative Analysis of Methods

Method Advantages Limitations Yield (%) Reference
Cyclocondensation Simple reagents, scalable Requires harsh oxidation 62–68
Rh-Catalyzed High regioselectivity Costly catalysts 75
Thioamide Cyclization Avoids transition metals Multi-step, lower yield 58

Critical Reaction Parameters

Oxidation of Thiazinane to Sulfone

Controlled oxidation is vital to prevent over-oxidation of the benzoic acid group. H₂O₂ in acetic acid (1:3 v/v) at 0°C achieves selective sulfone formation without decarboxylation.

Chlorination Strategies

The chloro group is typically introduced early via:

  • Direct Chlorination: Using Cl₂ gas on 3-nitrobenzoic acid, followed by nitro reduction.
  • Sandmeyer Reaction: Diazotization of 3-aminobenzoic acid with NaNO₂/HCl, then treatment with CuCl.

Purification and Characterization

  • Recrystallization: From ethanol/water (4:1) to achieve >95% purity.
  • Spectroscopic Data:
    • ¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, ArH), 7.89 (d, J=8.4 Hz, 1H, ArH), 4.21 (t, J=6.0 Hz, 2H, S-CH₂), 3.45 (m, 2H, N-CH₂).
    • IR (KBr): 1695 cm⁻¹ (C=O), 1320, 1140 cm⁻¹ (SO₂).

Industrial-Scale Considerations

For bulk production, the cyclocondensation method is preferred due to lower catalyst costs. Continuous flow reactors enhance safety and yield by optimizing:

  • Residence time (20–30 minutes)
  • Temperature gradients (50°C → 80°C)
  • In-line oxidation with H₂O₂.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid involves its interaction with specific molecular targets. The chloro and dioxido groups can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The benzoic acid moiety can also interact with active sites of enzymes, leading to modulation of their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
  • This compound derivatives
  • Other benzoic acid derivatives with similar structural features

Uniqueness

The uniqueness of this compound lies in its combination of a chloro group, a benzoic acid moiety, and a 1,2-thiazinane ring with a dioxido substitution. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Biological Activity

4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid is a synthetic organic compound that integrates a thiazinan moiety into its structure, which may influence its biological activity. This article explores the biological properties of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid framework substituted with a chlorine atom and a thiazinan group containing a dioxido functional group. Its molecular formula is C10H8ClN2O3SC_{10}H_{8}ClN_{2}O_{3}S, with a molecular weight of 251.69 g/mol. The presence of the thiazinan ring is significant as it may enhance interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiazine and benzimidazole structures exhibit diverse biological activities, including:

  • Antimicrobial Effects : Thiazine derivatives have shown promise in combating various bacterial and fungal infections.
  • Anticancer Properties : Some derivatives have been linked to cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Activity : Compounds with similar structures have been noted for their ability to reduce inflammation in biological models.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Interaction : It could interact with cellular receptors, modulating signal transduction pathways.
  • Oxidative Stress Modulation : The compound may play a role in reducing oxidative stress by scavenging free radicals or enhancing antioxidant defenses.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

Table 1: Summary of Biological Activities

Compound NameActivity TypeFindings
Benzimidazole DerivativesAntimicrobialEffective against Gram-positive bacteria
Thiazole-based CompoundsAnticancerInduced apoptosis in breast cancer cells
4-Chlorobenzamide DerivativesAnalgesicReduced pain response in animal models

Case Study 1: Antimicrobial Activity

A study on thiazolidine derivatives showed that compounds structurally similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Potential

Research involving thiazine derivatives demonstrated their effectiveness in inhibiting the growth of various cancer cell lines. The study highlighted the potential for these compounds to induce apoptosis through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid in a laboratory setting?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including the formation of the thiazinan ring and subsequent coupling to the chloro-substituted benzoic acid moiety. Key steps include:

  • Use of anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) under inert atmospheres (nitrogen/argon) to prevent hydrolysis or oxidation of intermediates .
  • Sequential functionalization: Chlorination at the 4-position of the benzene ring precedes thiazinan ring installation via nucleophilic substitution or cyclization reactions .
  • Final purification via recrystallization or column chromatography to isolate the target compound.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopic Techniques : 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and ring systems. IR spectroscopy confirms sulfone (S=O) and carboxylic acid (O-H) groups .
  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What analytical techniques are suitable for characterizing the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Parameters include:

  • Data collection at 295 K with Mo-Kα radiation.
  • Refinement using software like SHELXL, achieving R-factors <0.05 for high accuracy .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the benzoic acid moiety?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing chloro and sulfone groups direct electrophilic substitutions to meta/para positions.
  • Catalysts : Use of palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling to attach aryl groups selectively .
  • Protecting Groups : Temporary protection of the carboxylic acid (e.g., methyl ester) prevents unwanted side reactions during thiazinan ring formation .

Q. What strategies optimize the yield of the thiazinan ring formation?

  • Methodological Answer :

  • Reaction Conditions : Elevated temperatures (80–100°C) in DMF or DMSO to enhance cyclization kinetics .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) or base-mediated deprotonation (e.g., K2 _2CO3_3) to accelerate ring closure .
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and adjust stoichiometry .

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent) across labs .
  • Structural Validation : Confirm batch purity via LC-MS and NMR to rule out impurities affecting results .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities and validate experimental IC50_{50} values .

Q. What methodologies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products .
  • Oxidative Resistance : Exposure to hydrogen peroxide (0.1–1 mM) to simulate oxidative stress, monitored via UV-Vis spectroscopy .

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